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Compound of Interest

Compound Name: (S)-Ace-OH

Cat. No.: B15541390

(S)-Ace-OH, an active metabolite of the antipsychotic drug acepromazine, has been identified
as a potent molecular glue degrader. It selectively induces the degradation of nuclear pore
complex (NPC) proteins by fostering an interaction between the E3 ubiquitin ligase TRIM21
and the nucleoporin NUP98.[1][2][3][4][5] This targeted protein degradation disrupts
nucleocytoplasmic trafficking, leading to cytotoxic effects in cancer cell lines, particularly those
with high expression of aldo-keto reductases responsible for its formation.[6][7] These
application notes provide detailed protocols for key in vitro assays to study the biological
activity of (S)-Ace-OH.

Data Presentation
Ligand Binding Affinities

The following table summarizes the binding affinities of (S)-Ace-OH and related compounds to
the PRYSPRY domain of TRIM21, as determined by Isothermal Titration Calorimetry (ITC) and
Microscale Thermophoresis (MST).
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Dissociation

Compound Method TRIM21 Variant

Constant (Kd)
(S)-Ace-OH ITC PRYSPRY (D355A) 17.9 pM[6]
(R)-Ace-OH ITC PRYSPRY (D355A) 9.11 pM[6]
Acepromazine ITC PRYSPRY (D355A) 5.66 puM[6]
(S)-Ace-OH MST WT PRYSPRY 237.3 uM[6]
Acepromazine MST WT PRYSPRY 44.6 uM[6]

Ternary Complex Formation

The affinity of NUP98's autoproteolytic domain (NUP98APD) to the preformed TRIM21D355A:
(S)-Ace-OH complex was significantly stronger than to the complex with the (R)-enantiomer.

Complex Method Dissociation Constant (Kd)
NUP98APD to TRIM21D355A:
0.302 pM[7]
(S)-Ace-OH
NUP98APD to TRIM21D355A:
ITC ~5.13 uM (17-fold weaker)[7]

(R)-Ace-OH

Cellular Potency

The half-maximal inhibitory concentration (IC50) values for (S)-Ace-OH in cancer cell lines

highlight its cytotoxic activity, which is enhanced by interferon-gamma (IFNy) treatment that

upregulates TRIM21 expression.

Cell Line Treatment IC50

Available in Table S1 of Lu et
A549 + 10 ng/ml IFNy

al., 2024][6]

Available in Table S1 of Lu et
DLD-1 + 10 ng/ml IFNy

al., 2024[6]

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.benchchem.com/product/b15541390?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12144976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12144976/
https://www.benchchem.com/product/b15541390?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.biorxiv.org/content/10.1101/2024.01.31.578122v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note: Specific IC50 values from the primary literature should be consulted for precise figures.

Signaling Pathway

(S)-Ace-OH acts as a molecular glue to induce the degradation of nucleoporins. The pathway
begins with the enzymatic conversion of acepromazine to (S)-Ace-OH by aldo-keto reductases.
(S)-Ace-OH then binds to the PRYSPRY domain of TRIM21, inducing a conformational change
that promotes the recruitment of NUP98, a key component of the nuclear pore complex. This
ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation
of NUP98 and other associated nucleoporins, ultimately disrupting nuclear transport and
leading to cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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